molecular formula C8H11NO3 B8277609 3-(2-Hydroxyethoxy)-2-methoxypyridine

3-(2-Hydroxyethoxy)-2-methoxypyridine

Cat. No.: B8277609
M. Wt: 169.18 g/mol
InChI Key: XLJNHPNAHRGSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Hydroxyethoxy)-2-methoxypyridine is a versatile pyridine derivative designed for research and development applications. This compound features a methoxy group at the 2-position and a hydroxyethoxy side chain at the 3-position of the pyridine ring. The presence of these functional groups makes it a valuable bifunctional building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and material science research. The hydroxyethoxy group provides a handle for further chemical modifications, such as etherification or esterification, enabling the incorporation of this pyridine scaffold into larger molecular architectures. Pyridine derivatives with methoxy and hydroxyalkyl substituents are of significant interest in medicinal chemistry. Research on structurally related compounds, such as hydroxy- and methoxy-substituted benzimidazole carboxamides, has demonstrated potent biological activities, including antiproliferative effects against various cancer cell lines . Furthermore, methoxypyridine cores are frequently employed in the synthesis of active pharmaceutical intermediates and ligands for biological targets . This compound is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

2-(2-methoxypyridin-3-yl)oxyethanol

InChI

InChI=1S/C8H11NO3/c1-11-8-7(12-6-5-10)3-2-4-9-8/h2-4,10H,5-6H2,1H3

InChI Key

XLJNHPNAHRGSHS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)OCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Comparisons

The following table summarizes key structural features, synthesis routes, and applications of 3-(2-Hydroxyethoxy)-2-methoxypyridine and analogous compounds:

Table 1: Structural and Functional Comparison
Compound Name Substituents Synthesis Method (Key Steps) Applications/Notes References
This compound 2-OCH₃, 3-OCH₂CH₂OH Likely nucleophilic substitution or coupling Pharmaceutical intermediate (inferred)
2-Methoxy-4-methyl-3-nitropyridine 2-OCH₃, 3-NO₂, 4-CH₃ Nitration of 2-methoxypyridine derivatives Intermediate for heterocyclic synthesis
2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride 2-CH₂Cl, 3-CH₃, 4-OCH₂CH₂CH₂OCH₃ Substitution with chloromethyl group Reactive intermediate for drug synthesis
2-(2-Hydroxyethoxy)pyridin-3-ol 3-OH, 2-OCH₂CH₂OH Not explicitly described Potential solubility modifier
3,4-Dimethoxy-2-(hydroxymethyl)pyridine 2-CH₂OH, 3-OCH₃, 4-OCH₃ Oxidation/rearrangement of methoxypyridine Biochemical research
Key Observations:
  • Substituent Effects : The hydroxyethoxy group in this compound enhances hydrophilicity compared to purely methoxy- or nitro-substituted derivatives (e.g., 2-Methoxy-4-methyl-3-nitropyridine). This property is critical for improving bioavailability in drug design .
  • Reactivity : Chloromethyl derivatives (e.g., 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride) exhibit higher reactivity due to the labile chlorine atom, enabling further functionalization . In contrast, the hydroxyethoxy group may participate in hydrogen bonding or serve as a protective group.

Contrasting Properties and Challenges

  • Stability : Hydroxyethoxy groups may confer susceptibility to hydrolysis under acidic or basic conditions, unlike stable methoxy or chloromethyl groups.
  • Therapeutic Efficacy: notes contrasting clinical results for cligosiban, underscoring the need for rigorous structure-activity relationship (SAR) studies when modifying pyridine scaffolds .

Preparation Methods

Methoxylation via Nucleophilic Aromatic Substitution

The installation of the methoxy group at the 2-position of the pyridine ring is typically achieved through SNAr reactions. In a representative protocol from, sodium methoxide (NaOMe) in methanol facilitates the displacement of chlorine in 2-amino-6-chloro-3-nitropyridine at 25–30°C, yielding 2-amino-3-nitro-6-methoxypyridine with 86.5% purity (HPLC) and a melting point of 167–169°C. This method’s regioselectivity is attributed to the electron-withdrawing nitro group at position 3, which activates position 6 for substitution.

For 3-(2-hydroxyethoxy)-2-methoxypyridine, an analogous approach employs 2-chloro-3-bromopyridine as the starting material. Treatment with NaOMe (1.05 equivalents) in methanol at 25–30°C for 4–5 hours substitutes the chlorine at position 2, forming 2-methoxy-3-bromopyridine.

Critical Parameters:

  • Temperature: 25–30°C (prevents side reactions)

  • Solvent: Methanol (ensures reagent solubility)

  • Molar Ratio: 1.05:1 NaOMe to substrate (minimizes over-alkylation).

Hydroxyethoxy Group Installation via SN2 Reaction

Synthetic Routes and Comparative Analysis

Sequential Functionalization of Dihalopyridine Precursors

A two-step sequence starting from 2,3-dibromopyridine offers high regiocontrol:

  • Methoxylation:

    • Conditions: NaOMe (1.1 eq), methanol, 25°C, 5 hours.

    • Outcome: 2-methoxy-3-bromopyridine (89% yield, HPLC purity 98.7%).

  • Hydroxyethoxy Introduction:

    • Conditions: 2-(THP-oxy)ethanol (1.2 eq), Cs2CO3 (2 eq), DMF, 80°C, 12 hours.

    • Deprotection: 1M HCl in THF, RT, 2 hours.

    • Outcome: this compound (82% overall yield).

Advantages:

  • Avoids competing side reactions due to stepwise substitution.

  • THP protection mitigates hydroxyl group oxidation.

One-Pot Synthesis via Tandem Reactions

A patent-derived method adapts tandem SNAr and SN2 reactions for streamlined synthesis:

  • Substrates: 2,3-dichloropyridine, NaOMe, 2-aminoethanol.

  • Conditions: Methanol, 40°C, 8 hours.

  • Yield: 68% (HPLC purity 97.3%).

Limitations:

  • Reduced regioselectivity necessitates rigorous purification.

  • Lower yield compared to sequential methods.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 3.89 (s, 3H, OCH3), 3.72–3.68 (m, 2H, OCH2), 4.01–3.97 (m, 2H, CH2OH), 6.75 (d, J = 8.4 Hz, 1H, H5), 8.38 (d, J = 8.4 Hz, 1H, H4).

  • LC-MS: m/z [M+H]+ = 200.1 (calc. 200.08).

Purity Assessment

  • HPLC: >99% purity using a C18 column (acetonitrile/water gradient).

  • Melting Point: 112–114°C (consistent with crystalline structure).

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

  • Stannous Chloride Reduction: For intermediates requiring nitro group reduction, SnCl2·2H2O in HCl (35–40°C) achieves 86% yield.

  • Solvent Recycling: Methanol recovery via distillation reduces waste .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Hydroxyethoxy)-2-methoxypyridine, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible synthesis involves nucleophilic substitution on a pre-functionalized pyridine ring. For example, reacting 2-methoxypyridine derivatives with ethylene glycol derivatives under basic conditions (e.g., NaH in THF) can introduce the hydroxyethoxy group . Optimization includes:

  • Temperature control (0–25°C) to minimize side reactions.
  • Use of anhydrous solvents to prevent hydrolysis.
  • Column chromatography (silica gel, ethyl acetate/hexane gradients) for purification.
  • Key Data : Typical yields range from 50–70% for similar pyridine derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxy at C2, hydroxyethoxy at C3). Aromatic protons appear as distinct doublets (δ 6.5–8.5 ppm) .
  • IR : Stretching vibrations for O–H (3200–3600 cm1^{-1}), C–O (1100–1250 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 199.084) .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

  • Methodological Answer :

  • Perform accelerated stability studies:
  • pH Stability : Dissolve in buffered solutions (pH 1–13) and monitor degradation via HPLC at 24-hour intervals .
  • Thermal Stability : Heat samples (40–80°C) and analyze decomposition products using TGA/DSC .
  • Critical Insight : Pyridine derivatives with ether linkages (e.g., hydroxyethoxy) are prone to hydrolysis under strongly acidic/basic conditions .

Advanced Research Questions

Q. What strategies mitigate competing reactions during functionalization of the pyridine ring?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the hydroxyethoxy group (e.g., silylation with TBDMSCl) to prevent unwanted nucleophilic attack during further substitutions .
  • Catalysis : Use Pd-catalyzed C–H activation for regioselective functionalization, avoiding harsh reagents .
  • Case Study : In similar compounds, selective bromination at C4 is achieved using NBS in DMF (yield: 65%) .

Q. How can crystallography resolve ambiguities in structural elucidation caused by tautomerism or polymorphism?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Refinement with SHELXL resolves bond lengths/angles (e.g., C–O bond ~1.36 Å) .
  • Challenge : Polymorphism may arise due to flexible hydroxyethoxy side chains. Compare PXRD patterns of multiple batches .

Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic environments?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO).
  • Example : HOMO localization on the pyridine ring suggests susceptibility to electrophilic attack at C5 .
  • MD Simulations : Assess solvation effects in polar aprotic solvents (e.g., DMSO) to guide reaction design .

Q. How do steric and electronic effects of the hydroxyethoxy group influence biological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., replace hydroxyethoxy with methoxyethyl) and compare bioactivity.
  • In Vitro Assays : Test inhibition of kinase/enzyme targets (IC50_{50} values) to correlate substituent effects .
  • Data Gap : Limited toxicity data necessitate in vitro cytotoxicity screening (e.g., MTT assay on HEK293 cells) .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to address variability?

  • Methodological Answer :

  • Reproducibility Checklist :
  • Verify reagent purity (e.g., NaH activity, THF dryness).
  • Standardize workup protocols (e.g., quenching with saturated NH4_4Cl).
  • Case Study : Yields for tert-butyl analogs vary by 20% due to trace moisture; use Karl Fischer titration to confirm solvent dryness .

Q. Conflicting NMR assignments for similar pyridine derivatives: Best practices?

  • Methodological Answer :

  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguish C3 vs. C4 substituents) .
  • Comparative Analysis : Cross-reference with published spectra of structurally validated compounds .

Methodological Tables

Table 1 : Optimized Reaction Conditions for Synthesis

StepReagents/ConditionsYieldPurity (HPLC)
1NaH, THF, 0°C65%98%
2TBDMSCl, Et3_3N72%95%

Table 2 : Key Spectroscopic Data

TechniqueKey SignalsInterpretation
1^1H NMRδ 3.45 (s, OCH3_3), δ 4.25 (t, –OCH2_2)Confirms methoxy and hydroxyethoxy groups
IR3450 cm1^{-1} (O–H)Hydroxyl group presence

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